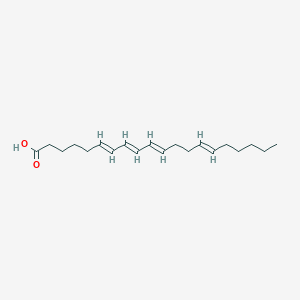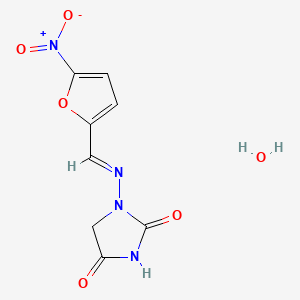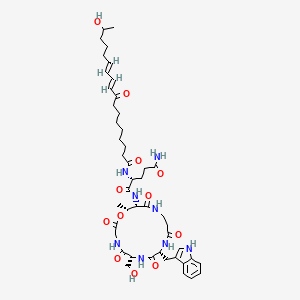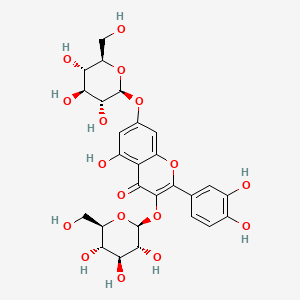
Quercetin 3,7-diglucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quercetin 3,7-diglucoside is an antioxidant that can be obtained from the leaves of Ficus carica L . It has a molecular formula of C27H30O17 .
Synthesis Analysis
The synthesis of this compound involves a biocatalytic process. The onion-derived enzyme, UGT73G1, coupled with sucrose synthase, StSUS1, from Solanum tuberosum forms a circulatory system to produce quercetin-3,4 ′-O-diglucoside from quercetin .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula C27H30O17. It has an average mass of 626.517 Da and a monoisotopic mass of 626.148315 Da .Chemical Reactions Analysis
This compound has been studied for its antioxidant properties. It has been found to have a significant effect on α-glucosidase and glycation, which are closely related to the treatment of type 2 diabetes mellitus (DM) and its complications .Physical And Chemical Properties Analysis
This compound has a molecular formula of C27H30O17, an average mass of 626.517 Da, and a monoisotopic mass of 626.148315 Da .Wissenschaftliche Forschungsanwendungen
Antioxidant and Anti-inflammatory Properties
Quercetin 3,7-diglucoside, a form of quercetin, exhibits potent antioxidant activities. It acts as a free radical scavenger, impacting glutathione levels, enzymatic activity, and signal transduction pathways related to oxidative stress (Dong Xu et al., 2019). Additionally, the glycosylation of quercetin enhances its bioavailability and interaction with liposome membranes, playing a role in antioxidative and anti-inflammatory actions (P. Strugała et al., 2017).
Cancer Prevention and Therapeutic Potential
Research suggests that this compound may play a role in cancer prevention. It interacts with molecular targets relevant to cancer, modulating signal transduction pathways associated with inflammation and carcinogenesis (A. Murakami et al., 2008). Further studies indicate quercetin derivatives have significant anticancer activity, influenced by the type and position of the substituent group (Abd. Kakhar Umar et al., 2021).
Neuroprotective Effects
This compound shows promising neuroprotective effects. A study demonstrated its role in promoting cell survival and decreasing apoptosis in human striatal precursor cells under nutrient deprivation, suggesting its potential in treating neurodegenerative disorders (E. Sarchielli et al., 2018).
Intestinal Absorption and Metabolism
Quercetin glycosides, including this compound, undergo specific intestinal absorption and metabolism processes. They are subject to deglycosidation and absorption in the small intestine, involving interactions with glucose transport systems and subsequent metabolic conversion (K. Murota & J. Terao, 2003).
Biological Activity and Molecular Interactions
The biological activity of quercetin glucuronides, derivatives of quercetin glycosides, depends on their conjugation position. They retain some biological activity, influencing enzymes like xanthine oxidase and lipoxygenase, thus contributing to their health effects (A. Day et al., 2000).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Quercetin 3,7-diglucoside has shown potential in the treatment of type 2 diabetes mellitus (DM) and its complications. Future research is needed to better understand inter-individual and temporal variation in plasma quercetin phase-2 conjugates, their mechanisms of action including deglucuronidation and desulfation both in vitro and in vivo, tissue accumulation and washout, as well as potential for synergy or antagonism with other quercetin metabolites and metabolites of other dietary phytochemicals .
Eigenschaften
| 6892-74-6 | |
Molekularformel |
C27H30O17 |
Molekulargewicht |
626.5 g/mol |
IUPAC-Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one |
InChI |
InChI=1S/C27H30O17/c28-6-14-17(33)20(36)22(38)26(42-14)40-9-4-12(32)16-13(5-9)41-24(8-1-2-10(30)11(31)3-8)25(19(16)35)44-27-23(39)21(37)18(34)15(7-29)43-27/h1-5,14-15,17-18,20-23,26-34,36-39H,6-7H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1 |
InChI-Schlüssel |
BNSCASRSSGJHQH-DEFKTLOSSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |
SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
| 6892-74-6 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![TG(16:0/18:0/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1243930.png)

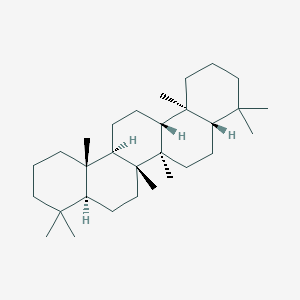
![5-fluoro-3-[2-[4-methoxy-4-[[(S)-phenylsulfinyl]methyl]piperidin-1-yl]ethyl]-1H-indole](/img/structure/B1243936.png)

![3-ethyl-5-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B1243940.png)
![17-Fluoro-5,10-dimethyl-1,5,14-triazapentacyclo[10.8.1.02,7.08,21.015,20]henicosa-2(7),8,10,12(21),15(20),16,18-heptaene](/img/structure/B1243942.png)
![4-[(E)-4-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)but-3-enyl]-2-methoxyphenol](/img/structure/B1243943.png)
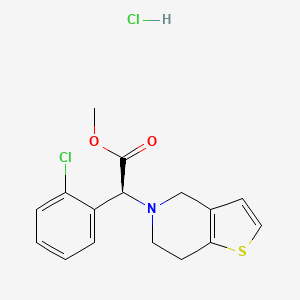
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-enoyl]oxy-10,14,17,17-tetramethyl-11-oxo-12-propanoyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1243947.png)
